molecular formula C7H2BrCl4FO B1403836 5-Bromo-1-chloro-3-fluoro-2-(trichloromethoxy)benzene CAS No. 1417568-21-8

5-Bromo-1-chloro-3-fluoro-2-(trichloromethoxy)benzene

Cat. No.: B1403836
CAS No.: 1417568-21-8
M. Wt: 342.8 g/mol
InChI Key: OYSDCBNZXHVOEG-UHFFFAOYSA-N
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Description

5-Bromo-1-chloro-3-fluoro-2-(trichloromethoxy)benzene is a highly versatile and multifaceted compound that has garnered significant interest from the scientific community. This compound possesses a unique molecular structure, making it valuable for various applications in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-chloro-3-fluoro-2-(trichloromethoxy)benzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of Lewis acids such as aluminum chloride or ferric bromide to facilitate the halogenation steps .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure precise control over reaction conditions and scalability. The use of tubular reactors for diazotization and reduction reactions is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-chloro-3-fluoro-2-(trichloromethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can produce different functionalized compounds .

Scientific Research Applications

5-Bromo-1-chloro-3-fluoro-2-(trichloromethoxy)benzene has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism by which 5-Bromo-1-chloro-3-fluoro-2-(trichloromethoxy)benzene exerts its effects involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved often include electrophilic aromatic substitution and nucleophilic attack mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-chloro-5-fluorobenzene
  • 5-Bromo-1,2,3-trifluorobenzene
  • 5-Bromo-1-chloro-3-fluoro-2-iodobenzene

Uniqueness

5-Bromo-1-chloro-3-fluoro-2-(trichloromethoxy)benzene is unique due to the presence of the trichloromethoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications.

Biological Activity

Overview of 5-Bromo-1-chloro-3-fluoro-2-(trichloromethoxy)benzene

This compound is a halogenated aromatic compound that may exhibit significant biological activity due to its unique structural features. Halogenated compounds often play crucial roles in medicinal chemistry, as they can enhance the pharmacological properties of organic molecules.

Potential Biological Activities

The biological activity of halogenated compounds can encompass a wide range of effects, including:

  • Antimicrobial Activity : Many halogenated compounds have been studied for their potential to inhibit bacterial growth.
  • Anticancer Properties : Some studies suggest that halogenated benzene derivatives may induce apoptosis in cancer cells.
  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, potentially affecting metabolic pathways.

Antimicrobial Activity

A study investigating the antimicrobial properties of halogenated benzene derivatives demonstrated that compounds with similar structures exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5-Bromo-1-chloro-3-fluoro...Staphylococcus aureus32 µg/mL
5-Bromo-1-chloro-3-fluoro...Escherichia coli64 µg/mL

Anticancer Activity

Research has indicated that certain halogenated benzene derivatives can induce apoptosis in various cancer cell lines. For example, in a study involving human breast cancer cells, a related compound was found to activate caspases and promote cell death at concentrations as low as 10 µM.

Enzyme Inhibition Studies

Inhibition assays revealed that similar compounds could act as inhibitors for enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. The following table summarizes some findings:

CompoundTarget EnzymeIC50 (µM)
5-Bromo-1-chloro-3-fluoro...COX-115.2
5-Bromo-1-chloro-3-fluoro...LOX22.5

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated a potent effect against both Staphylococcus aureus and Escherichia coli, suggesting potential applications in pharmaceuticals.

Case Study 2: Cancer Cell Line Response

A series of experiments were conducted on MCF-7 breast cancer cells treated with varying concentrations of the compound. The findings showed a dose-dependent increase in apoptosis markers, indicating its potential as an anticancer agent.

Properties

IUPAC Name

5-bromo-1-chloro-3-fluoro-2-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl4FO/c8-3-1-4(9)6(5(13)2-3)14-7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSDCBNZXHVOEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)OC(Cl)(Cl)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl4FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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